tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552797
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m1/s1
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate

CAS No.:

Cat. No.: VC16552797

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-[(7R)-2-aminospiro[3.3]heptan-7-yl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m1/s1
Standard InChI Key YQXBVCBCBXDETB-NBBOBHDQSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCC12CC(C2)N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC12CC(C2)N

Introduction

tert-Butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate is an organic compound classified under carbamates, which are esters or salts of carbamic acid. This compound is primarily recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. It is cataloged under the CAS number 1239589-52-6 and has several synonyms, including N-(2-aminospiro[3.3]hept-6-yl)carbamic acid tert-butyl ester and tert-butyl 6-aminospiro[3.3]heptan-2-yl carbamate .

Synthesis and Reactions

The synthesis of tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine derived from spiro[3.3]heptane. This method allows for the introduction of the tert-butyl group while maintaining the integrity of the spirocyclic structure.

Chemical Reactions

This compound can participate in various chemical reactions typical of carbamates, including hydrolysis and aminolysis, which highlight its versatility as a building block in organic synthesis.

Applications and Research Findings

tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate finds potential applications in various fields, particularly in pharmaceutical sciences and organic chemistry. Its unique structural features make it an interesting candidate for further research and application.

Mechanism of Action

As a carbamate derivative, it may inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways. For example, if used in medicinal applications, its mechanism could involve modulation of neurotransmitter levels by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic signaling.

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